1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride
Description
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is an aryl-substituted ethanamine derivative featuring a pyrrole ring attached to a phenyl group. The compound serves as a key intermediate in synthesizing bioactive molecules, particularly 3,5-diarylsubstituted isoxazolines, which exhibit antibacterial and cytotoxic activities . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
1-(4-pyrrol-1-ylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14;/h2-10H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWDMHGCZCZUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride.
Attachment to the Phenyl Group: The pyrrole ring is then attached to a phenyl group through a palladium-catalyzed cross-coupling reaction.
Formation of the Ethanamine Moiety:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an anticonvulsant.
Industry: Utilized in the development of new materials with unique electrochemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrazole Derivatives
- (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride (CAS: 1107632-13-2):
Triazole Derivatives
- 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine Hydrochloride (CAS: 1216490-04-8):
Table 1: Heterocyclic Variants
| Compound | Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| Target Compound | Pyrrole | C12H13ClN2 | 220.70 | Intermediate for isoxazolines |
| (4-Pyrazol-1-yl)phenyl methanamine HCl | Pyrazole | C10H12ClN3 | 209.68 | High polarity |
| 1-[4-Triazol-1-yl]phenyl ethanamine HCl | Triazole | C10H12ClN4 | 226.69 | Oxidation resistance |
Halogen-Substituted Derivatives
Chloro and Fluoro Substitutions
(R)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride (CAS: 1253792-97-0):
1-(3-Chlorophenyl)ethanamine Hydrochloride (CAS: 39959-69-8):
Table 2: Halogen-Substituted Variants
| Compound | Substituent | Molecular Weight (g/mol) | LogP* (Predicted) | Bioactivity Notes |
|---|---|---|---|---|
| Target Compound | 4-Pyrrole | 220.70 | 2.1 | Antibacterial intermediate |
| (R)-1-(4-Cl-3-F-phenyl)ethylamine HCl | 4-Cl, 3-F | 237.67 | 2.8 | CNS-targeting potential |
| 1-(3-Cl-phenyl)ethylamine HCl | 3-Cl | 203.67 | 2.3 | Improved membrane permeability |
Sulfonyl and Piperazinyl Modifications
- 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine Hydrochloride (CAS: 1224170-51-7): The sulfonyl group enhances water solubility and introduces hydrogen-bond acceptor sites. Applications: Potential kinase inhibitors due to sulfonyl interactions .
- 1-[4-(Piperazin-1-ylsulfonyl)phenyl]ethanone Hydrochloride (CAS: N/A): Piperazine adds basicity, improving solubility in acidic environments. Key Feature: Used in proteolysis-targeting chimeras (PROTACs) .
Table 3: Functional Group Modifications
| Compound | Functional Group | Molecular Weight (g/mol) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | None | 220.70 | 15.2 (H2O) |
| 2-[4-(Pyrrolidin-sulfonyl)phenyl] HCl | Sulfonyl | 302.81 | 32.5 (H2O) |
| 1-[4-Piperazinyl-sulfonyl]phenyl HCl | Piperazinyl | 304.79 | 28.7 (H2O) |
Trifluoromethoxy and Bioisosteric Analogues
Key Comparison :
- Trifluoromethoxy substituents reduce CYP450-mediated metabolism compared to methoxy groups, extending half-life .
Biological Activity
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, a pyrrole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to various bioactive molecules and has been studied for its potential therapeutic applications, particularly in oncology and neurology.
The biological activity of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been reported to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects in cancer cells.
- Tyrosine Kinase Modulation : It also interacts with tyrosine kinases, which are involved in various signaling pathways that regulate cell growth and differentiation. The modulation of these pathways can affect tumor growth and metastasis .
- Adenosine Receptor Antagonism : The compound exhibits properties as an adenosine receptor antagonist, which may contribute to its neuroprotective effects and potential applications in treating neurodegenerative diseases .
Biological Activities
The biological activities of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride can be categorized as follows:
- Anticancer Activity : Studies have shown that this compound possesses significant antiproliferative effects against various cancer cell lines, including breast (MCF7) and liver (HEPG2) cancer cells. Its ability to induce apoptosis and inhibit cell cycle progression has been documented .
- Antimicrobial Properties : Pyrrole derivatives, including this compound, have demonstrated antibacterial activity. Research indicates that they can inhibit the growth of several bacterial strains, making them potential candidates for developing new antibiotics .
- Neuroprotective Effects : The compound's interaction with adenosine receptors suggests it may have neuroprotective properties, potentially beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Pharmacokinetics
The pharmacokinetic profile of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride includes:
| Property | Value |
|---|---|
| Molecular Weight | 186.25 g/mol |
| Boiling Point | 306.7 ± 250 °C |
| Density | 11 ± 0.01 g/cm³ |
| Bioavailability | Predicted to be high based on Lipinski's rule of five . |
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Anticancer Study : A study evaluated the effects of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride on HEPG2 liver cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Evaluation : In another study, the compound was tested against various bacterial strains, showing promising antibacterial activity comparable to standard antibiotics. This positions it as a candidate for further development in antimicrobial therapies .
- Neuroprotective Research : A recent investigation into the neuroprotective effects of pyrrole derivatives found that this compound could mitigate oxidative stress-induced neuronal damage in vitro, supporting its potential use in neurodegenerative disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
